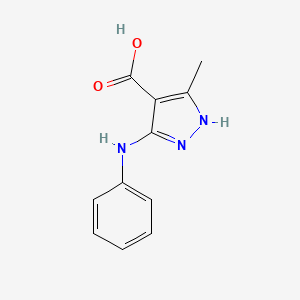

5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Anilino-3-methyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of an appropriate aniline derivative with a pyrazole precursor. One common method is the condensation of 3-methyl-1H-pyrazole-4-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted anilino-pyrazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

5-Anilino-3-methyl-1H-pyrazole-4-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the development of more complex heterocyclic systems, which are crucial in medicinal chemistry and material science. The compound can facilitate the construction of various derivatives through reactions such as condensation and cyclization, allowing chemists to explore new synthetic methodologies and reaction mechanisms.

Comparison with Similar Compounds

The compound's structure can be compared to other pyrazole derivatives:

| Compound | Key Features | Applications |

|---|---|---|

| 3-Methyl-1H-pyrazole-4-carboxylic acid | Lacks anilino group | Limited biological activity |

| 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid | Contains amino group | Potentially less reactive |

| 5-Anilino-1H-pyrazole-4-carboxylic acid | Similar structure without methyl group | Different chemical behavior and applications |

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies have explored its bioactivity against various pathogens and cancer cell lines, suggesting its potential as a lead compound in drug development . The compound's ability to inhibit specific enzymes or receptors is under investigation, with promising results reported in preliminary studies.

Case Study: Inhibition of Dihydroorotate Dehydrogenase

In a notable study, derivatives of this compound were tested for their ability to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, the malaria-causing parasite. Some derivatives showed significant inhibition rates (~30% inhibition), indicating their potential as antimalarial agents .

Medicinal Chemistry

Therapeutic Applications

The compound is being investigated for its therapeutic potential in treating various diseases. Its mechanism of action involves interaction with molecular targets, leading to inhibition of disease-related pathways. This makes it a candidate for developing new pharmaceuticals aimed at treating conditions such as cancer and infectious diseases.

Industrial Applications

Synthesis of Agrochemicals and Dyes

In the industrial sector, this compound is employed in synthesizing agrochemicals, dyes, and specialty chemicals. Its unique structural properties allow for the creation of products with specific functionalities tailored to industry needs .

Mechanism of Action

The mechanism of action of 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The anilino group can form hydrogen bonds or π-π interactions with the target, while the pyrazole ring provides structural stability. The exact pathways involved can vary based on the biological system and the specific target.

Comparison with Similar Compounds

3-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the anilino group, resulting in different chemical properties and applications.

5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid:

5-Anilino-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its chemical behavior and applications.

Uniqueness: The presence of both the anilino and methyl groups in 5-anilino-3-methyl-1H-pyrazole-4-carboxylic acid provides a unique combination of properties. The anilino group enhances its potential for biological activity, while the methyl group can influence its reactivity and stability. This makes the compound a valuable scaffold for the development of new molecules with diverse applications.

Biological Activity

5-Anilino-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 57861-20-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 3-anilino-5-methyl-1H-pyrazole-4-carboxylic acid |

| CAS Number | 57861-20-8 |

| InChI Key | KUVGVYIZXUNKKJ-UHFFFAOYSA-N |

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro and in vivo studies. It targets multiple pathways involved in tumor growth, including topoisomerase II and EGFR inhibition, making it a candidate for cancer therapeutics .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and antifungal activities, indicating its potential for developing new antibiotics .

- Neuroprotective Effects : Some derivatives of pyrazole compounds have been explored for their neuroprotective effects, particularly in the treatment of epilepsy and anxiety disorders .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The anilino group allows for hydrogen bonding and π-π interactions with target enzymes or receptors, which can inhibit their activity.

- Cell Signaling Modulation : By modulating key signaling pathways involved in cell proliferation and apoptosis, the compound can exert its anticancer effects .

Anticancer Activity

A study evaluated the anticancer effects of various pyrazole derivatives, including this compound, against several cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated significant antiproliferative activity with IC50 values ranging from 100 to 200 µg/mL, demonstrating its potential as an effective anticancer agent .

Antimicrobial Testing

In antimicrobial assays, the compound exhibited moderate activity against a range of bacterial strains. For instance, it showed an MIC (Minimum Inhibitory Concentration) of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its viability as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from related compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 3-Methyl-1H-pyrazole-4-carboxylic acid | Lacks anilino group | Limited biological activity |

| 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid | Different substituents affect reactivity | Anticancer properties |

| 5-Anilino-1H-pyrazole-4-carboxylic acid | No methyl group | Similar but less potent |

Properties

CAS No. |

57861-20-8 |

|---|---|

Molecular Formula |

C11H11N3O2 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

3-anilino-5-methyl-1H-pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C11H11N3O2/c1-7-9(11(15)16)10(14-13-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16)(H2,12,13,14) |

InChI Key |

KUVGVYIZXUNKKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)NC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.